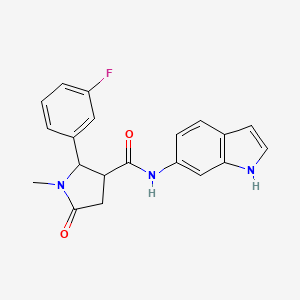![molecular formula C24H27N3O3 B12186054 N-[(2,4-dimethylphenyl)methyl]-2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}-N-methylacetamide](/img/structure/B12186054.png)
N-[(2,4-dimethylphenyl)methyl]-2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-dimethylphenyl)methyl]-2-{2,5-dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-1-yl}-N-methylacetamide is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an imidazolidine ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethylphenyl)methyl]-2-{2,5-dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-1-yl}-N-methylacetamide typically involves multiple steps. The process begins with the preparation of the imidazolidine ring, followed by the introduction of the naphthalene moiety. The final step involves the attachment of the 2,4-dimethylphenyl group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality of the final product. Safety measures are also crucial due to the potential hazards associated with the chemicals and reactions involved.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylphenyl)methyl]-2-{2,5-dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-1-yl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of simpler compounds with fewer functional groups.
Scientific Research Applications
N-[(2,4-dimethylphenyl)methyl]-2-{2,5-dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-1-yl}-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylphenyl)methyl]-2-{2,5-dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-1-yl}-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(2,4-dimethylphenyl)formamide
- N-(2,4-dimethylphenyl)acetamide
- N-(2,4-dimethylphenyl)methylamine
Uniqueness
N-[(2,4-dimethylphenyl)methyl]-2-{2,5-dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-1-yl}-N-methylacetamide is unique due to its complex structure, which includes both an imidazolidine ring and a naphthalene moiety
Properties
Molecular Formula |
C24H27N3O3 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)-N-methylacetamide |
InChI |
InChI=1S/C24H27N3O3/c1-16-10-11-19(17(2)13-16)14-26(3)21(28)15-27-22(29)24(25-23(27)30)12-6-8-18-7-4-5-9-20(18)24/h4-5,7,9-11,13H,6,8,12,14-15H2,1-3H3,(H,25,30) |
InChI Key |
ZKRADNUFIUDZCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)C(=O)CN2C(=O)C3(CCCC4=CC=CC=C43)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12185971.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12185981.png)


![[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B12185996.png)
![1-Acetyl-4-[(2,3,4,5-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B12186001.png)
![6-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}hexanoic acid](/img/structure/B12186002.png)
![N-(4-{[(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methoxy}phenyl)furan-2-carboxamide](/img/structure/B12186009.png)


![Ethyl 4-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B12186029.png)

![Methyl 2-[2-(2-oxochromen-7-yloxy)acetylamino]-4,5,6-trihydrocyclopenta[2,1-b] thiophene-3-carboxylate](/img/structure/B12186042.png)
![Cyclohexylethyl[(5-ethyl-2-methoxyphenyl)sulfonyl]amine](/img/structure/B12186047.png)
